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molecular formula C10H14O B075277 2-(4-Methylphenyl)propan-2-ol CAS No. 1197-01-9

2-(4-Methylphenyl)propan-2-ol

Cat. No. B075277
M. Wt: 150.22 g/mol
InChI Key: XLPDVYGDNRIQFV-UHFFFAOYSA-N
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Patent
US09238609B2

Procedure details

In a clean RB flask, fitted with reflux condenser Mg (3.5 g, 0.1462 mol) was taken and added THF (125 ml) followed by slow addition of 4-bromo toluene (25 g, 0.1462 mol) for about 1 hr. The reaction mixture was then stirred at room temperature for about 3 h. Then into this slowly added acetone (10.7 mL, 0.1462 mol) and stirred at room temperature for about 2 hrs. After completion of the reaction as indicated by TLC, reaction mixture was then cooled to 0° C. and quenched with Sat ammonium chloride solution (30 ml) and extracted with ethyl acetate. Combined organic layer was dried over Na2SO4 and conc. Under reduced pressure to get the crude product (8-hydroxy p-cymene, 18.2 g).
[Compound]
Name
Mg
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=[O:11].[CH2:13]1COCC1>>[CH3:8][C:5]1[CH:6]=[CH:7][C:9]([C:10]([OH:11])([CH3:13])[CH3:12])=[CH:3][CH:4]=1

Inputs

Step One
Name
Mg
Quantity
3.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Three
Name
Quantity
10.7 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for about 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a clean RB flask, fitted
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
as indicated by TLC, reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with Sat ammonium chloride solution (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over Na2SO4 and conc. Under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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